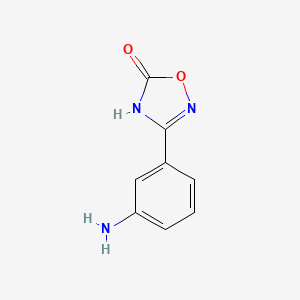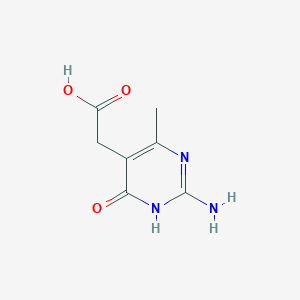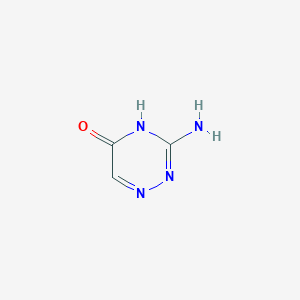![molecular formula C11H9ClN4 B1384255 6-cloro-1-fenil-1H,4H,5H-pirazolo[3,4-d]pirimidina CAS No. 130024-05-4](/img/structure/B1384255.png)
6-cloro-1-fenil-1H,4H,5H-pirazolo[3,4-d]pirimidina
Descripción general
Descripción
6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, particularly as a scaffold for drug discovery. The molecular structure of 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine consists of a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at the 6-position and a phenyl group at the 1-position .
Aplicaciones Científicas De Investigación
6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Biological Research: It is used in studies to understand the molecular mechanisms of enzyme inhibition and to develop new drugs with improved efficacy and selectivity.
Pharmaceutical Industry: The compound is explored for its potential use in the formulation of new drugs targeting various diseases, including cancer, Alzheimer’s disease, and inflammatory conditions.
Mecanismo De Acción
Target of Action
The primary target of 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in the inhibition of CDK2’s enzymatic activity, thereby preventing the phosphorylation of key components necessary for cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the induction of apoptosis within cells, particularly in tumor cells . Therefore, the compound’s action on the CDK2 pathway can have significant downstream effects on cell proliferation and survival .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine is the significant inhibition of cell growth in various cell lines . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48-90 nM .
Análisis Bioquímico
Biochemical Properties
6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions by acting as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that phosphorylates key proteins involved in cell cycle progression, particularly during the transition from the G1 phase to the S phase. By inhibiting CDK2, 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine can halt cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .
This compound interacts with the active site of CDK2 through hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex. Additionally, 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine has been shown to interact with other proteins involved in cell cycle regulation, such as cyclin A2, further enhancing its inhibitory effects .
Cellular Effects
The effects of 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest by inhibiting CDK2 activity, which prevents the phosphorylation of proteins required for cell cycle progression . This leads to an accumulation of cells in the G1 phase, ultimately resulting in apoptosis.
Furthermore, 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine has been shown to affect cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to reduced cell viability and increased sensitivity to other therapeutic agents.
Molecular Mechanism
The molecular mechanism of action of 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine involves its binding to the active site of CDK2, where it forms hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets necessary for cell cycle progression.
In addition to CDK2 inhibition, 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine may also interact with other kinases and regulatory proteins, further contributing to its antiproliferative effects . The compound’s ability to induce apoptosis is mediated through the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, leading to programmed cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity may decrease over extended periods due to degradation . In in vitro studies, the compound’s inhibitory effects on CDK2 and its antiproliferative activity are most pronounced within the first 24 to 48 hours of treatment .
Long-term exposure to 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine can lead to sustained cell cycle arrest and apoptosis in cancer cells, although some cells may develop resistance over time . In in vivo studies, the compound’s effects on tumor growth and progression have been shown to persist for several weeks, with repeated dosing required to maintain therapeutic efficacy .
Dosage Effects in Animal Models
The effects of 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At low doses, the compound can effectively inhibit CDK2 activity and induce cell cycle arrest without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which limit its therapeutic window .
Threshold effects have been observed, where a minimum effective dose is required to achieve significant antiproliferative activity . Beyond this threshold, increasing the dose does not proportionally enhance the compound’s efficacy but rather increases the risk of adverse effects .
Metabolic Pathways
6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is subject to oxidation, reduction, and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450s and transferases . These metabolic pathways result in the formation of various metabolites, some of which may retain biological activity .
The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its bioavailability and therapeutic efficacy . Additionally, interactions with other drugs that share similar metabolic pathways can lead to altered drug levels and potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, which facilitate its uptake and distribution to target sites .
The localization and accumulation of 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine within specific tissues can influence its therapeutic effects and toxicity profile . For example, high concentrations of the compound in the liver and kidneys may contribute to its hepatotoxic and nephrotoxic effects .
Subcellular Localization
The subcellular localization of 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other regulatory proteins .
Post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s localization and stability . Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its efficacy against particular cellular targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with phosphoryl chloride (POCl3) to form the desired pyrazolo[3,4-d]pyrimidine ring system . The reaction conditions often require heating and the use of a suitable solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine core can be further modified through cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in the reactions of 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine include phosphoryl chloride (POCl3), amines, thiols, and various oxidizing or reducing agents. Reaction conditions typically involve heating and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from the reactions of 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 6-position, while cyclization reactions can produce more complex heterocyclic compounds .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities and applications.
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: A derivative with different substituents that can be used as an intermediate for further chemical modifications.
Uniqueness
6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 6-position and the phenyl group at the 1-position contribute to its ability to interact with molecular targets and exhibit potent biological activities .
Propiedades
IUPAC Name |
6-chloro-1-phenyl-4,7-dihydropyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c12-11-13-6-8-7-14-16(10(8)15-11)9-4-2-1-3-5-9/h1-5,7H,6H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKXPYASJUEJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC(=N1)Cl)N(N=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-3-[[(1S,2S)-2-[[(E)-2-Acetyl-3-hydroxybut-2-enylidene]amino]-1,2-bis(2,4,6-trimethylphenyl)ethyl]iminomethyl]-4-hydroxypent-3-en-2-one;cobalt](/img/structure/B1384176.png)




![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384183.png)
![4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine](/img/structure/B1384184.png)
![6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384185.png)

![7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384190.png)
![5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384191.png)
![3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384192.png)
